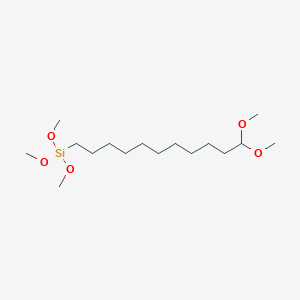
1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)imidazolidin-2-one hydrochloride (AEIH) is a versatile organic compound with a variety of applications in both scientific research and industrial processes. AEIH is a white crystalline powder with a molecular weight of 199.6 g/mol and a purity of 97%. It is an organic compound with a broad range of uses due to its unique properties. AEIH is a versatile compound that can be used as a catalyst, reagent, or intermediate in various organic syntheses. It is also used as a ligand for coordination chemistry, as a chelating agent for metal ions, and in the production of polymers.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97% is not fully understood. However, it is believed that the compound acts as a chelating agent for metal ions, which can lead to the formation of novel compounds with unique properties. Additionally, 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97% can act as a catalyst for organic reactions, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97% are not fully understood. However, it is believed that 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97% can act as a chelating agent for metal ions, which can lead to the formation of novel compounds with unique properties. Additionally, 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97% can act as a catalyst for organic reactions, which can lead to the formation of new compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97% in laboratory experiments include its low cost, ease of synthesis, and versatility. 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97% is a relatively inexpensive compound and can be easily synthesized in the laboratory. Additionally, 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97% is a versatile compound with a variety of applications in organic synthesis and coordination chemistry.
The limitations of using 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97% in laboratory experiments include its low solubility and potential for hydrolysis. 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97% is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97% is susceptible to hydrolysis, which can lead to the formation of undesirable products.
Future Directions
There are a variety of potential future directions for research on 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97%. Potential research topics include further exploring the biochemical and physiological effects of 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97%, investigating potential new applications for 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97%, and developing new synthesis methods for 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97%. Additionally, further research could be conducted on the mechanism of action of 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97% and its potential uses as a catalyst and ligand in coordination chemistry.
Synthesis Methods
The synthesis of 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97% is a two-step process. In the first step, 2-aminoethanol is reacted with 1,3-dichloro-2-propanol in the presence of sodium hydroxide to form 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97%. In the second step, the 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97% is reacted with hydrochloric acid to form 1-(2-aminoethyl)imidazolidin-2-one hydrochloride (1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97%). The reaction is carried out in aqueous solution at a temperature of 80°C. The reaction is complete in approximately 30 minutes.
Scientific Research Applications
1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97% has a variety of scientific research applications. It is used in the synthesis of heterocyclic compounds, as a ligand for coordination chemistry, and as a chelating agent for metal ions. It is also used in the synthesis of polymers and as a catalyst for organic reactions. Additionally, 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride; 97% has been used in the synthesis of novel antimicrobial and anticancer agents.
properties
IUPAC Name |
1-(2-aminoethyl)imidazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.ClH/c6-1-3-8-4-2-7-5(8)9;/h1-4,6H2,(H,7,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHGRVITJTWXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108723-52-0 |
Source


|
| Record name | 1-(2-Aminoethyl)-2-imidazolidinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108723520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-AMINOETHYL)-2-IMIDAZOLIDINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D9P45VM49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

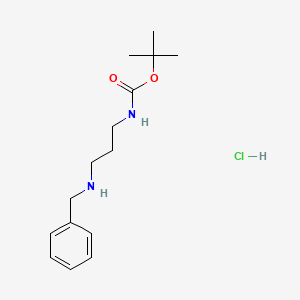

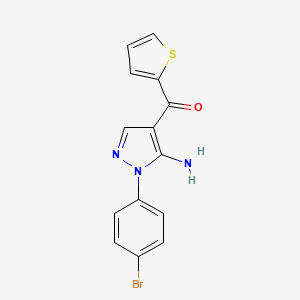
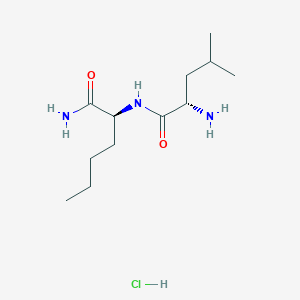
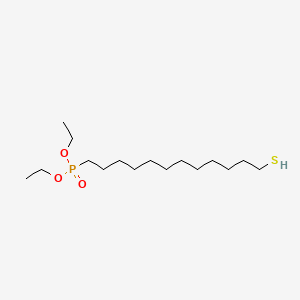
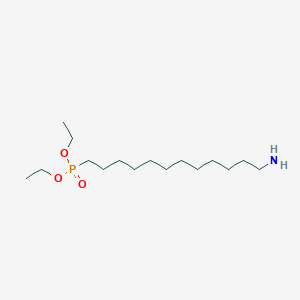
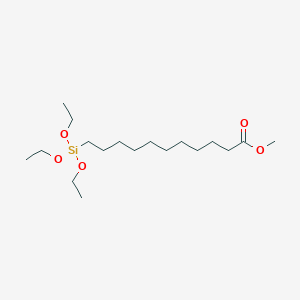
![(6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95%](/img/structure/B6342916.png)

